2-(4H-Benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)-1-(4-methoxyphenyl)ethan-1-one
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Overview
Description
2-(4H-Benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)-1-(4-methoxyphenyl)ethan-1-one is a complex organic compound that features a fused heterocyclic system. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-Benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)-1-(4-methoxyphenyl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the benzoimidazole ring: This can be achieved by condensing an o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Construction of the triazole ring: This step may involve cyclization reactions using hydrazine derivatives.
Attachment of the ethanone moiety: This can be done through Friedel-Crafts acylation or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxyphenyl group.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(4H-Benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)-1-(4-methoxyphenyl)ethan-1-one could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with fused heterocyclic systems can interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4H-Benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)-1-phenylethan-1-one: Lacks the methoxy group, which might affect its biological activity.
2-(4H-Benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)-1-(4-hydroxyphenyl)ethan-1-one: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the methoxy group in 2-(4H-Benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)-1-(4-methoxyphenyl)ethan-1-one might enhance its solubility, stability, or biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-([1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-23-13-8-6-12(7-9-13)16(22)10-20-14-4-2-3-5-15(14)21-17(20)18-11-19-21/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSFIRHDEPQHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N4C2=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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